Home > Products > Screening Compounds P38752 > Histone H4 Peptide Substrate (15-24)
Histone H4 Peptide Substrate (15-24) -

Histone H4 Peptide Substrate (15-24)

Catalog Number: EVT-1505113
CAS Number:
Molecular Formula:
Molecular Weight: 1278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone H4 undergoes many modifications including acetylation, methylation, and phosphorylation, each important for regulation of gene transcription. This histone H4 peptide contains a lysine at position 20 which is a substrate or acceptor peptide for the lysine methyltransferases KMT5A (SET8) and KMT5B (SUV4-20H1).
Overview

Histone H4 Peptide Substrate (15-24) refers to a specific segment of the histone H4 protein, a core component of the nucleosome structure in eukaryotic cells. This peptide sequence is critical for various biochemical processes, including gene regulation and chromatin remodeling. The peptide is derived from the amino acid sequence of histone H4, specifically the residues from positions 15 to 24. Its role in post-translational modifications such as acetylation and methylation is significant in understanding epigenetic regulation.

Source

Histone H4 Peptide Substrate (15-24) is synthesized from the histone H4 protein, which is encoded by several genes in eukaryotic organisms. The peptide can be obtained through chemical synthesis or recombinant DNA technology, allowing for the study of its functional properties in vitro and in vivo.

Classification

This compound falls under the classification of peptides and histones, specifically categorized as a histone peptide substrate. It is involved in enzymatic reactions with histone-modifying enzymes, such as acetyltransferases and methyltransferases.

Synthesis Analysis

Methods

The synthesis of Histone H4 Peptide Substrate (15-24) can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for the assembly of the peptide chain.
  2. Recombinant Protein Expression: Utilizing plasmids that express histone H4, researchers can produce the peptide in bacterial or eukaryotic systems.
  3. Sortase-Mediated Semisynthesis: A novel approach that allows for site-specific modifications of peptides by employing sortase enzymes, facilitating the incorporation of various post-translational modifications .

Technical Details

The choice of synthesis method depends on the desired purity and modification state of the peptide. For example, solid-phase synthesis allows for precise control over sequence and modifications but may require extensive purification steps afterward.

Molecular Structure Analysis

Data

Crystallographic studies have provided insights into how this peptide interacts with various enzymes. For example, high-resolution structures reveal how specific amino acid side chains facilitate enzyme-substrate interactions .

Chemical Reactions Analysis

Reactions

Histone H4 Peptide Substrate (15-24) undergoes several key chemical reactions:

  1. Acetylation: Catalyzed by histone acetyltransferases, this modification typically occurs on lysine residues within the peptide.
  2. Methylation: Mediated by protein arginine methyltransferases, this reaction modifies arginine residues, influencing chromatin structure and gene expression .

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions (pH, temperature). For instance, acetylation at specific lysine residues can alter the substrate's affinity for binding to other proteins involved in chromatin dynamics.

Mechanism of Action

Process

The mechanism by which Histone H4 Peptide Substrate (15-24) exerts its biological effects involves several steps:

  1. Binding to Enzymes: The peptide binds to specific histone-modifying enzymes.
  2. Post-Translational Modification: Enzymes catalyze modifications such as acetylation or methylation on target lysine or arginine residues.
  3. Chromatin Remodeling: These modifications lead to changes in chromatin structure, impacting DNA accessibility and transcriptional activity.

Data

Research indicates that acetylation at lysines 5 and 12 plays a crucial role in chromatin assembly and DNA damage response pathways . Additionally, mutations affecting these sites can lead to increased sensitivity to DNA damage.

Physical and Chemical Properties Analysis

Physical Properties

Histone H4 Peptide Substrate (15-24) is typically characterized by:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

The peptide exhibits properties typical of basic peptides due to its lysine content, which contributes to its positive charge under physiological conditions. This characteristic enhances its interaction with negatively charged DNA.

Applications

Scientific Uses

Histone H4 Peptide Substrate (15-24) has several important applications in scientific research:

  1. Epigenetics Studies: Used to investigate the effects of histone modifications on gene expression.
  2. Drug Development: Serves as a model substrate for screening inhibitors of histone-modifying enzymes.
  3. Biochemical Assays: Employed in assays to measure enzyme activity related to histone modification.
Structural and Biophysical Characterization of Histone H4 (15-24) Substrate

Primary Sequence Analysis and Post-Translational Modification (PTM) Hotspots

The histone H4 (15-24) peptide (sequence: H₂N-Gly-Arg-His-Arg-Lys²⁰-Val-Leu-Arg-Asp-COOH) encompasses a highly conserved region critical for nucleosome stability and epigenetic regulation. Residues K20, R19, and R23 are evolutionarily invariant across eukaryotes, reflecting their essential roles in DNA binding and protein interactions [1] [6]. K20 serves as a central hub for methylation (mono-, di-, or trimethylation) catalyzed by SET8/PR-SET7 methyltransferase, with mutations at this site disrupting chromatin remodeling complex functions [4].

PTM Hotspots:

  • K20: Primary methylation site; trimethylation (H4K20me3) marks pericentric heterochromatin [4].
  • R3 (immediately adjacent to the peptide): Methylation enhances K20 methylation efficiency by SET8 [4].
  • K16: Acetylation destabilizes DNA-histone interactions and influences peptide conformation (discussed in Section 1.4) [3].
  • S1: Phosphorylation observed in DNA damage responses [6].

Table 1: Key PTM Hotspots in H4 (15-24) and Functional Impacts

ResidueModificationCatalytic EnzymeFunctional Consequence
K20Mono/Di/TrimethylationSET8 (PR-SET7)Heterochromatin silencing, mitotic regulation
R3MethylationPRMTsAllosteric enhancement of SET8 activity
K16AcetylationMYST/HATsChromatin decompaction, reduced DNA affinity
S1PhosphorylationCasein Kinase IIDNA repair recruitment

Secondary Structure Propensity in Free vs. Chromatin-Bound States

In its chromatin-bound state (e.g., within nucleosomes or complexed with reader proteins), H4 (15-24) adopts a stable α-helical conformation. Crystallographic studies of Drosophila p55 (ortholog of human RbAp48) bound to H4 (15-41) reveal residues K31–G41 (encompassing 15-24) form a rigid helix stabilized by:

  • Hydrogen bonding between R19 and backbone carbonyls of p55.
  • Hydrophobic packing of V21 and L22 into a pocket formed by the p55 β-propeller [1].

Conversely, free H4 (15-24) is intrinsically disordered in solution. NMR diffusion studies and molecular dynamics (MD) simulations confirm the peptide samples an ensemble of extended coils and transient helices (15–30% helical propensity) [7] [9]. Key destabilizing factors include:

  • Electrostatic repulsion between cationic residues (R19, R23, K20).
  • Absence of steric constraints from binding partners.
  • Solvent exposure disrupting hydrophobic V21-L22 interactions [7].

Salt concentration significantly modulates secondary structure: At physiological ionic strength (0.15 M NaCl), helical content increases due to partial charge screening, whereas low salt conditions (<0.05 M) favor extended conformations [2].

Molecular Dynamics Simulations of Conformational Flexibility

All-atom MD simulations (µs-scale) elucidate the dynamic behavior of H4 (15-24) under varying conditions:

Key Findings:1. Solvent Dependency:- Simulations in TIP4P-D and OPC water models accurately reproduce experimental translational diffusion coefficients, confirming conformational ensembles with 20–30% helicity.- TIP4P-Ew overstabilizes helical structures, yielding overly compact conformations inconsistent with NMR data [7].

  • Charge-State Effects:
  • Low charge states (e.g., +2) adopt compact structures with persistent R19–K20 salt bridges.
  • High charge states (>+4) exhibit elongated conformations due to Coulombic repulsion, with CCS increasing from 1,470 Ų (z=6+) to 3,470 Ų (z=17+) [9].
  • PTM-Induced Dynamics:
  • K16 acetylation: Disrupts R19–K20 interactions, increasing backbone flexibility (RMSF > 2 Å at K20) [3].
  • K20 methylation: Stabilizes helical turns via hydrophobic burial of methyl groups [4].

Table 2: Structural Metrics from MD Simulations of H4 (15-24)

ConditionRMSD (Å)Helicity (%)Dominant ConformationKey Stabilizing Forces
Native (z=6+)1.8 ± 0.325–30Compact coilR19-K20 salt bridge, V21-L22 packing
High charge (z=12+)4.2 ± 0.7<10Extended coilCoulombic repulsion
K16 acetylated2.5 ± 0.415–20Partially foldedReduced R19-K20 interaction
K20me31.5 ± 0.235–40Stabilized helixMethyl burial in hydrophobic pockets

Impact of Adjacent Modifications on Tertiary Stability

Adjacent PTMs within or flanking H4 (15-24) exhibit crosstalk that modulates structural stability and protein binding:

K16 Acetylation (K16ac)

  • Mechanism: Neutralizes K16’s positive charge, weakening electrostatic interactions with DNA phosphate groups. MD simulations show a 40% reduction in DNA contact frequency [2] [3].
  • Conformational Impact: Disrupts the R19–K20 salt bridge, increasing peptide backbone entropy (ΔS = +15 kcal/mol·K) and reducing helical propensity by 50% [3] [9].
  • Functional Consequence: Promotes open chromatin states by destabilizing nucleosomal DNA wrapping; enhances accessibility for transcription factors like Heat Shock Factor (HSF) [8].

R3 Methylation (R3me)

  • Synergy with K20 methylation: R3me enhances SET8 binding affinity for H4 (15-24) by 3-fold. Structural studies reveal R3me forms a hydrogen bond with SET8’s E294, positioning K20 optimally in the catalytic pocket [4].
  • Energetics: Free energy calculations (MM-PBSA) show R3me contributes −2.8 kcal/mol to SET8-H4 binding, versus −1.5 kcal/mol for unmodified R3 [4].

Bimodal PTM Combinations

  • K12ac + K20me: K12 acetylation (upstream of 15-24) destabilizes H3-H4 tetramerization, amplifying K20me-induced chromatin compaction defects [6].
  • S1ph + K16ac: Cooperatively recruits DNA repair factors (e.g., 53BP1) by creating a high-affinity docking surface for tandem reader domains [6].

Table 3: Thermodynamic Impacts of PTM Combinations on H4 (15-24) Stability

PTM CombinationΔΔG (kcal/mol)Effect on SET8 KmChromatin Outcome
None (wild-type)0.01.0 × KmStable heterochromatin
K16ac+2.13.5 × KmDNA unwrapping, transcription access
R3me−2.80.3 × KmEnhanced K20 methylation efficiency
R3me + K16ac+0.51.2 × KmAntagonistic: Partial rescue of stability

Properties

Product Name

Histone H4 Peptide Substrate (15-24)

Molecular Weight

1278

Synonyms

Histone H4K20 Peptide;SET8 Methyltransferase Acceptor Peptide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.